molecular formula C15H9ClFN3O2 B13502483 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid

Cat. No.: B13502483
M. Wt: 317.70 g/mol
InChI Key: QFHNTTPBFYJMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid (molecular formula: C₁₅H₁₀ClFN₃O₂, molecular weight: 317.71 g/mol) is a quinazoline derivative characterized by a 3-chloro-4-fluorophenylamino group at position 4 and a carboxylic acid moiety at position 6 of the quinazoline core .

Properties

Molecular Formula

C15H9ClFN3O2

Molecular Weight

317.70 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)quinazoline-6-carboxylic acid

InChI

InChI=1S/C15H9ClFN3O2/c16-11-6-9(2-3-12(11)17)20-14-10-5-8(15(21)22)1-4-13(10)18-7-19-14/h1-7H,(H,21,22)(H,18,19,20)

InChI Key

QFHNTTPBFYJMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ringThe final step involves the carboxylation of the quinazoline ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and disease context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Quinazoline Core

Substitutions at Position 6

The carboxylic acid group at position 6 distinguishes the target compound from analogs with ester or amide functionalities. For example:

  • Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5) replaces the carboxylic acid with an ester group and introduces a trifluoromethyl substituent.
  • 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (CAS 897560-12-2) retains the carboxylic acid but substitutes the quinazoline core with a quinoline scaffold. The absence of the second nitrogen atom in quinoline may alter binding affinity to kinase targets .
Substituents at Position 7
  • 4-[(3-Chloro-4-fluoro-phenyl)amino]-7-cyclopropylmethoxy-6-nitro-quinazoline (CAS 290303-52-5) introduces a cyclopropylmethoxy group at position 7 and a nitro group at position 4.

Modifications on the Aniline Moiety

  • N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1) replaces the carboxylic acid at position 6 with an amine group and adds a methoxy group at position 5. This compound exhibits a high structural similarity (0.91) to the target molecule, suggesting comparable EGFR inhibition but differing pharmacokinetic profiles due to reduced polarity .

Hybrid and Bifunctional Derivatives

  • Compound 27 (from ) integrates a piperazine ring and a thiazole-containing side chain, creating a bifunctional inhibitor. This design enhances selectivity for mutant EGFR variants (e.g., T790M) by combining irreversible binding (via acrylamide) with allosteric modulation .
  • Compound 28 (from ) incorporates a proteolysis-targeting chimera (PROTAC)-like structure, linking the quinazoline core to a cereblon-binding moiety. This modification enables targeted protein degradation, a mechanism absent in the parent compound .

Solubility and Bioavailability

The carboxylic acid group in the target compound improves aqueous solubility (critical for intravenous administration) but may limit blood-brain barrier penetration compared to esterified analogs like Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate, which exhibit higher logP values .

Biological Activity

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinazoline core substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid functional group. Its molecular weight is approximately 370.8 g/mol, which is relevant for its pharmacokinetic properties.

Research indicates that compounds with a quinazoline scaffold often exhibit inhibitory effects on various kinases, which are critical in cancer cell signaling pathways. The specific biological activity of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid may involve:

  • Kinase Inhibition : Similar quinazoline derivatives have been shown to inhibit Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines .
  • Antimicrobial Activity : Some quinazoline derivatives exhibit antibacterial and antifungal properties, which may also be applicable to this compound .

Anticancer Activity

A study evaluated the anticancer potential of various quinazoline derivatives, including those similar to 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid. The results indicated:

  • Cell Viability : The compound exhibited an IC50 value that suggests significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) at concentrations around 168.78 µM .
  • Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound led to increased apoptosis rates compared to control groups .

Antimicrobial Activity

In vitro studies have shown that similar compounds possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by substituents at various positions on the ring structure:

  • Halogen Substitution : The presence of halogens (like chlorine and fluorine) has been associated with increased potency against various targets.
  • Functional Groups : The carboxylic acid moiety is essential for solubility and interaction with biological targets.

Case Studies

Several studies have highlighted the potential of this compound class:

  • Aurora A Kinase Inhibition : A derivative similar to 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid showed promising results in inhibiting Aurora A kinase, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Testing : Derivatives were tested against multiple bacterial strains, demonstrating variable MIC values indicative of their spectrum of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.